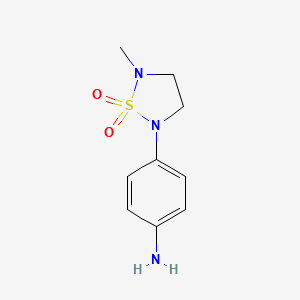
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both an amino group and a thiadiazolidine ring in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 4-nitroaniline with methyl isothiocyanate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step. The cyclization step can be achieved using acidic or basic conditions, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazolidine derivatives, which can have different functional groups attached to the amino group or the thiadiazolidine ring.
Applications De Recherche Scientifique
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide: A precursor in the synthesis of the target compound.
2-(4-Hydroxyphenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide: A derivative with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both an amino group and a thiadiazolidine ring, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
782420-52-4 |
|---|---|
Formule moléculaire |
C9H13N3O2S |
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
4-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline |
InChI |
InChI=1S/C9H13N3O2S/c1-11-6-7-12(15(11,13)14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |
Clé InChI |
SBWTUYDGJWBKSH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(S1(=O)=O)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


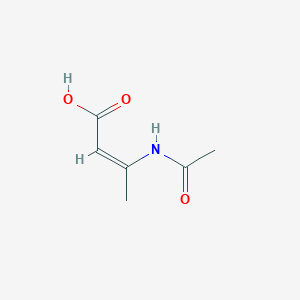

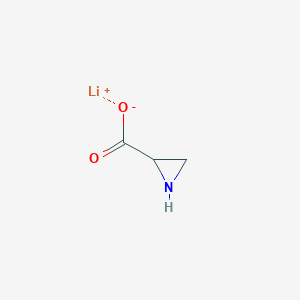
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13119883.png)
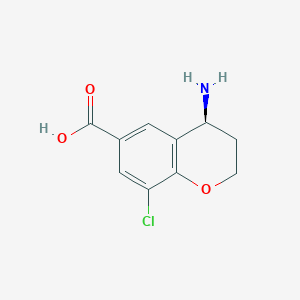
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
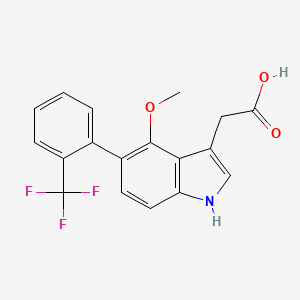
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)

![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)
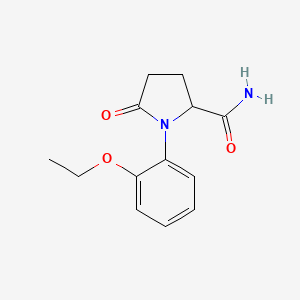
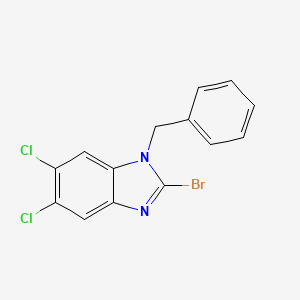
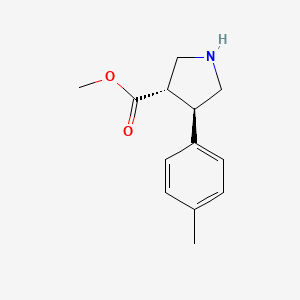
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
